molecular formula C22H18N2OS B6134673 2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one CAS No. 6098-14-2

2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one

Cat. No.: B6134673
CAS No.: 6098-14-2
M. Wt: 358.5 g/mol
InChI Key: AFHXIRBQXURQBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl chloride and 3-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Explored for its anticancer properties, particularly as a multi-kinase inhibitor.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of multiple protein kinases, which are crucial for cell signaling and proliferation. By inhibiting these kinases, 2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one can induce apoptosis in cancer cells and inhibit tumor growth. The molecular targets include VEGFR2, EGFR, HER2, and CDK2 .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylsulfanyl-3-phenylquinazolin-4-one
  • 2-(Benzylsulfanyl)-3-(4-methylphenyl)quinazolin-4-one
  • 2-Benzylsulfanyl-3-(2-methylphenyl)quinazolin-4-one

Uniqueness

2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different potency and selectivity towards various molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-16-8-7-11-18(14-16)24-21(25)19-12-5-6-13-20(19)23-22(24)26-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHXIRBQXURQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362324
Record name 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6098-14-2
Record name 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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